N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine
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Overview
Description
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine is a chemical compound that features an imidazole ring fused with a benzene ring, making it a part of the imidazole family. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of different imidazole-based compounds.
Substitution: It can undergo substitution reactions, particularly at the benzene ring, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.
1,2,4,5-tetra(1H-imidazol-1-yl)benzene: This compound features multiple imidazole rings, making it structurally similar but functionally different.
Uniqueness
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both an imidazole and benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N4 |
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Molecular Weight |
176.22 g/mol |
IUPAC Name |
4-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C9H12N4/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13) |
InChI Key |
SLLMAXFWLKFPBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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